molecular formula C17H14INO2 B3937292 8-[2-(4-iodophenoxy)ethoxy]quinoline

8-[2-(4-iodophenoxy)ethoxy]quinoline

Cat. No.: B3937292
M. Wt: 391.20 g/mol
InChI Key: MYVAQPDNQAEJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[2-(4-Iodophenoxy)ethoxy]quinoline is an organic compound characterized by the presence of a quinoline core linked to an iodophenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[2-(4-iodophenoxy)ethoxy]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and 4-iodophenol.

    Etherification: The 4-iodophenol is reacted with ethylene oxide to form 2-(4-iodophenoxy)ethanol.

    Coupling Reaction: The 2-(4-iodophenoxy)ethanol is then coupled with 8-hydroxyquinoline under basic conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Substitution Reactions: The iodine atom in the 4-iodophenoxy group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The quinoline ring can participate in redox reactions, potentially altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Substituted Quinoline Derivatives: Depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Quinoline Compounds: Resulting from redox reactions.

Chemistry:

    Intermediate in Organic Synthesis: Used to synthesize more complex molecules.

    Ligand in Coordination Chemistry: The quinoline moiety can coordinate to metal centers, forming complexes with potential catalytic or electronic applications.

Biology and Medicine:

    Pharmacological Research: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive quinoline derivatives.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 8-[2-(4-iodophenoxy)ethoxy]quinoline in biological systems is not fully elucidated. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially affecting gene expression and cellular function.

Comparison with Similar Compounds

    8-Hydroxyquinoline: A parent compound with well-documented antimicrobial and chelating properties.

    4-Iodophenol: A precursor in the synthesis of 8-[2-(4-iodophenoxy)ethoxy]quinoline, also used in various organic syntheses.

Uniqueness: this compound is unique due to the combination of the quinoline core and the iodophenoxyethoxy group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

8-[2-(4-iodophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO2/c18-14-6-8-15(9-7-14)20-11-12-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVAQPDNQAEJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)I)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[2-(4-iodophenoxy)ethoxy]quinoline
Reactant of Route 2
Reactant of Route 2
8-[2-(4-iodophenoxy)ethoxy]quinoline
Reactant of Route 3
Reactant of Route 3
8-[2-(4-iodophenoxy)ethoxy]quinoline
Reactant of Route 4
Reactant of Route 4
8-[2-(4-iodophenoxy)ethoxy]quinoline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
8-[2-(4-iodophenoxy)ethoxy]quinoline
Reactant of Route 6
Reactant of Route 6
8-[2-(4-iodophenoxy)ethoxy]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.